Fmoc-S-苄基-D-半胱氨酸

描述

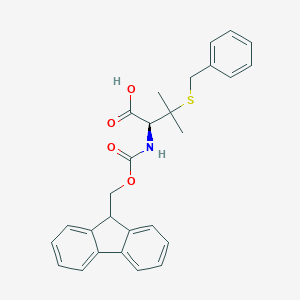

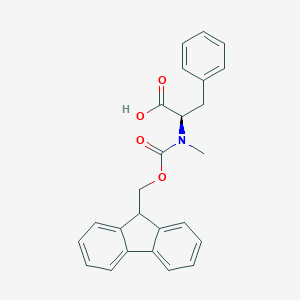

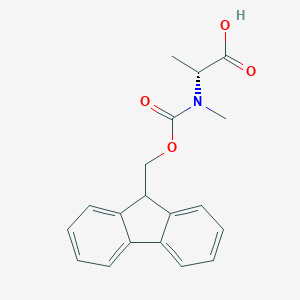

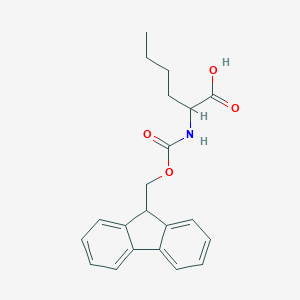

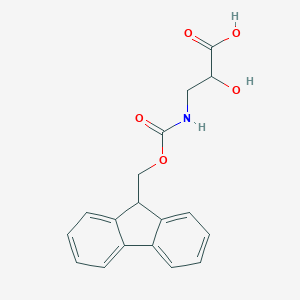

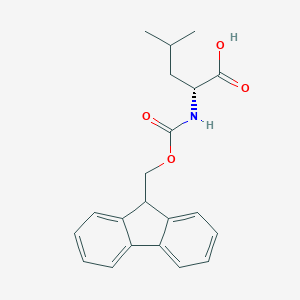

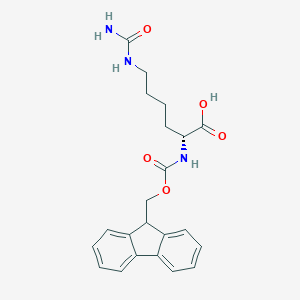

Fmoc-S-benzyl-D-cysteine is a chemical compound with the empirical formula C25H23NO4S . It is often used in peptide synthesis .

Synthesis Analysis

Fmoc-S-benzyl-D-cysteine is used in Fmoc-based peptide synthesis . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions . This makes it useful in solid-phase peptide synthesis, where the peptide chain is assembled on a solid support .Molecular Structure Analysis

The molecular structure of Fmoc-S-benzyl-D-cysteine consists of a fluorenylmethoxycarbonyl (Fmoc) group, a benzyl group, and a D-cysteine amino acid . The Fmoc group is attached to the amino group of the cysteine, and the benzyl group is attached to the sulfur atom of the cysteine .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group of Fmoc-S-benzyl-D-cysteine can be removed under basic conditions, allowing the amino group of the cysteine to react with the carboxyl group of another amino acid to form a peptide bond . The benzyl group can be removed under acidic conditions, freeing the sulfur atom of the cysteine .Physical And Chemical Properties Analysis

Fmoc-S-benzyl-D-cysteine has a molecular weight of 433.5 g/mol . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .科学研究应用

Peptide and Protein Science

- Fmoc-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid. It’s used in peptide and protein science . The Fmoc group is a protecting group used in solid-phase peptide synthesis (SPPS), and the benzyl group protects the thiol side chain of cysteine .

- The Fmoc group is removed during the peptide synthesis process, allowing the amino acids to be coupled together. The benzyl group is removed later, revealing the thiol group of cysteine .

- The use of Fmoc-S-benzyl-D-cysteine allows for the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Solid Phase Peptide Synthesis (SPPS)

- Fmoc-S-benzyl-D-cysteine is used in Fmoc SPPS, a method for peptide synthesis .

- In this method, the peptide chain is assembled on a solid support, with the Fmoc group protecting the amino end of the peptide and the benzyl group protecting the thiol side chain of cysteine .

- The Fmoc group is removed in each step of the synthesis, allowing the next amino acid to be added. The benzyl group is removed after the peptide has been cleaved from the solid support .

- This method allows for the synthesis of peptides containing cysteine in either reduced (sulfhydryl) or oxidized (disulfide bonded) forms .

Protein Labeling

- Fmoc-S-benzyl-D-cysteine can be used for peptide/protein labeling in vitro and in vivo .

- The cysteine thiol group, once deprotected, can react with various labeling reagents, allowing for the attachment of labels such as fluorophores, biotin, or other functional groups .

- This can be used for a variety of purposes, including studying protein structure and function, tracking protein location and movement within cells, and developing new diagnostic and therapeutic techniques .

Protein Semisynthesis

- Fmoc-S-benzyl-D-cysteine can be used in the semisynthesis of proteins .

- This involves the chemical synthesis of a peptide fragment of the protein using Fmoc-S-benzyl-D-cysteine and other amino acids, followed by its ligation to the rest of the protein produced through recombinant DNA technology .

- This allows for the introduction of unnatural amino acids, post-translational modifications, or other modifications into specific locations in the protein .

Chemical Protein Synthesis

- Fmoc-S-benzyl-D-cysteine can be used in the efficient chemical synthesis of proteins .

- The Fmoc group is pre-installed on the cysteine residue, which minimizes additional steps required for the temporary protection of the N-terminal cysteinyl peptides .

- This method allows for the synthesis of complex proteins with precise control over the sequence and modifications .

Commercial Peptide Synthesis

- Fmoc-S-benzyl-D-cysteine is commercially available and is used in peptide synthesis .

- The Fmoc and benzyl groups protect the amino and thiol groups of cysteine, respectively, during the synthesis process .

- After the peptide chain is assembled, the protecting groups are removed, revealing the functional groups of cysteine .

未来方向

The use of Fmoc-S-benzyl-D-cysteine and other Fmoc-protected amino acids in peptide synthesis is a well-established field, but there is always room for improvement and innovation. For example, new protecting groups could be developed that offer better performance or that can be removed under milder conditions . Additionally, new methods could be developed for the synthesis of Fmoc-S-benzyl-D-cysteine and other Fmoc-protected amino acids .

属性

IUPAC Name |

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYVGAAQGLAMD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544407 | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-S-benzyl-D-cysteine | |

CAS RN |

252049-18-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。